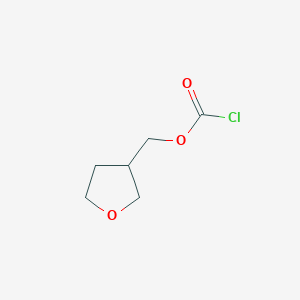

Oxolan-3-ylmethylchloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9ClO3 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

oxolan-3-ylmethyl carbonochloridate |

InChI |

InChI=1S/C6H9ClO3/c7-6(8)10-4-5-1-2-9-3-5/h5H,1-4H2 |

InChI Key |

PHQKIUPPNNKRHG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1COC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tetrahydrofuran-3-ylmethyl chloroformate CAS number search

Technical Whitepaper: Tetrahydrofuran-3-ylmethyl Chloroformate Stereochemical Identification, Synthetic Protocols, and Application in Medicinal Chemistry [1]

Executive Summary

Tetrahydrofuran-3-ylmethyl chloroformate is a specialized electrophilic intermediate used primarily in medicinal chemistry for the introduction of the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or moiety.[1][2] Structurally, it consists of a tetrahydrofuran (THF) ring attached to a chloroformate functional group via a methylene spacer.[2] This structural distinction—the presence of the methylene group—differentiates it from the (3S)-tetrahydrofuran-3-yl carbamate moiety found in HIV protease inhibitors like Amprenavir and Fosamprenavir, offering researchers a homologated linker with distinct spatial and lipophilic properties.[1][2]

This guide provides a definitive resolution to the CAS number ambiguity surrounding this compound, details a self-validating synthetic protocol using triphosgene, and outlines its utility in "linkerology" and drug design.[2]

Chemical Identity & CAS Resolution

The nomenclature for THF derivatives often leads to confusion between substituents attached directly to the ring versus those attached via a methylene bridge.[2] The table below resolves these identities.

Table 1: Chemical Identity and CAS Registry

| Compound Name | Structure Description | Stereochemistry | CAS Number |

| Tetrahydrofuran-3-ylmethyl chloroformate | Target Molecule (THF-CH₂-OCOCl) | Racemic / Unspecified | 473531-01-0 |

| (S)-Tetrahydrofuran-3-ylmethanol | Precursor Alcohol | (S)-Isomer | 124391-75-9 |

| (R)-Tetrahydrofuran-3-ylmethanol | Precursor Alcohol | (R)-Isomer | 124391-76-0 |

| (S)-3-Hydroxytetrahydrofuran | Related Analog (No methylene spacer) | (S)-Isomer | 86087-23-2 |

ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Note on Stability: Chloroformates are moisture-sensitive and lachrymatory.[2] While the racemic chloroformate has an assigned CAS (473531-01-0), the enantiopure (S)- or (R)-chloroformates are rarely sold as catalog items due to instability.[1][2] They are almost exclusively synthesized in situ from the corresponding stable alcohol precursors (CAS 124391-75-9 or 124391-76-0) immediately prior to use.[1][2]

Synthetic Methodology

Due to the hydrolytic instability of the target chloroformate, the industry-standard method for research applications involves in situ generation using Triphosgene (Bis(trichloromethyl) carbonate) .[1][2] Triphosgene is a crystalline solid that is safer to handle than gaseous phosgene but equally reactive.[2]

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the tetrahydrofuran-3-ylmethanol oxygen on the carbonyl carbon of triphosgene (or generated phosgene), followed by the elimination of HCl.[1][2]

Figure 1: Mechanistic pathway for the conversion of the alcohol precursor to the chloroformate.[1][2]

Step-by-Step Protocol (Self-Validating)

Reagents:

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve (S)-Tetrahydrofuran-3-ylmethanol in anhydrous DCM (0.2 M concentration). Cool to 0°C using an ice bath.

-

Base Addition: Add Pyridine (1.1 eq) slowly. Causality: The base acts as an HCl scavenger to prevent acid-catalyzed ring opening of the THF moiety.[1][2]

-

Electrophile Addition: Dissolve Triphosgene in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Safety: Triphosgene generates phosgene upon decomposition; perform in a well-ventilated fume hood.[1][2]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Validation (In-Process Control):

-

Workup: If isolating, remove solvent under reduced pressure (keep bath <30°C).[2] For most applications, use the solution directly in the next step (one-pot synthesis).[2]

Reactivity & Applications in Drug Design

Tetrahydrofuran-3-ylmethyl chloroformate serves as a "chiral building block" for constructing carbamate linkers.[1][2]

Linkerology and Homologation

In HIV protease inhibitor design (e.g., Darunavir), the bis-THF moiety is attached directly to the carbamate oxygen.[2] The molecule discussed here introduces a methylene spacer .[2]

This homologation alters the vector of the THF oxygen lone pairs and increases the rotational freedom of the protecting group, potentially accessing different binding pockets in the target enzyme.[2]

Synthesis Workflow: Carbamate Formation

The following workflow illustrates the standard application: coupling the generated chloroformate with a secondary amine.

Figure 2: Operational workflow for converting the alcohol precursor into a carbamate drug intermediate.

Safety and Handling

-

Toxicity: Chloroformates are highly toxic by inhalation and skin absorption.[2] They hydrolyze to release HCl and CO₂.[2]

-

Triphosgene: While solid, it must be treated with the same respect as phosgene gas.[2] In case of a spill, treat with a solution of ammonia or 10% sodium carbonate.[2]

-

Storage: If isolation is necessary, store the chloroformate under inert gas (Argon) at -20°C. It is prone to decomposition by atmospheric moisture.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733227, (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved from [Link][1][2]

-

Ghosh, A. K., et al. (1993). Potent HIV protease inhibitors: the development of 3'-tetrahydrofuranglycine as P2-ligands.[1][2] Journal of Medicinal Chemistry. (Contextual grounding for THF ligands in drug design).

-

Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates.[1][2][4] Organic Letters. (Methodology for in-situ chloroformate generation). Retrieved from [Link][1][2]

Sources

- 1. 1123786-92-4|(S)-(3-Methyltetrahydrofuran-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Furanmethanol, tetrahydro-, (3S)- | CymitQuimica [cymitquimica.com]

- 4. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

Technical Guide: (Tetrahydrofuran-3-yl)methyl Chloroformate

This guide serves as an authoritative technical resource for the synthesis, characterization, and application of (Tetrahydrofuran-3-yl)methyl chloroformate . It is designed for researchers in medicinal chemistry and process development who utilize this specialized reagent for introducing the (tetrahydrofuran-3-yl)methyl carbamate moiety—a critical pharmacophore in modern drug design, particularly in CFTR modulators and antiretroviral therapies.

Molecular Weight: 164.59 g/mol Formula: C₆H₉ClO₃ Role: Specialized Acylating Agent / Chiral Building Block

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

(Tetrahydrofuran-3-yl)methyl chloroformate is the chloroformic acid ester of (tetrahydrofuran-3-yl)methanol. It acts as an electrophilic acylating agent, reacting primarily with nucleophiles (amines, alcohols) to form carbamates and carbonates.

Core Data Table[6]

| Property | Specification | Notes |

| Molecular Weight | 164.59 g/mol | Calculated using IUPAC atomic weights (C₆H₉ClO₃).[1] |

| Molecular Formula | C₆H₉ClO₃ | |

| Precursor Alcohol | (Tetrahydrofuran-3-yl)methanol | CAS: 124506-31-6 (racemic); 124506-32-7 (S); 124506-33-8 (R).[1] |

| Physical State | Colorless to pale yellow oil | Hygroscopic; lachrymator. |

| Boiling Point | >180°C (Predicted) | Typically used without distillation or distilled under high vacuum (<1 mmHg).[2] |

| Density | ~1.25 g/mL (Estimated) | Denser than water; typical for chloroformates.[2] |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water and alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to form HCl, CO₂, and the parent alcohol. |

Structural Causality

The molecule features a chloroformate group (-OCOCl) attached to a methylene bridge (-CH₂-) extending from the C3 position of a tetrahydrofuran (THF) ring .[2]

-

Reactivity: The carbonyl carbon is highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms.

-

Solubility: The THF ring imparts moderate polarity, making the reagent compatible with a wide range of organic solvents (DCM, THF) used in peptide and small molecule synthesis.

-

Stereochemistry: If the starting alcohol is chiral (e.g., (S)-(tetrahydrofuran-3-yl)methanol), the configuration is retained during chloroformate formation, allowing for the synthesis of enantiopure drugs.

Synthesis & Manufacturing Protocol

While phosgene gas was historically used, modern laboratory and pilot-scale protocols utilize Triphosgene (Bis(trichloromethyl) carbonate) due to its solid state and safer handling profile.[2]

Reaction Mechanism

(Where R = Tetrahydrofuran-3-yl)[2]Step-by-Step Protocol (Triphosgene Route)

Safety Warning: This reaction generates phosgene in situ. Perform strictly in a fume hood.

-

Preparation:

-

Execution:

-

Step A: Charge the flask with Triphosgene and DCM. Cool to 0°C.[2]

-

Step B: Dissolve the alcohol and base in DCM. Add this solution slowly to the Triphosgene mixture over 30–60 minutes.

-

Scientific Rationale: Adding the alcohol to the phosgene source (inverse addition) ensures an excess of phosgene equivalents, preventing the formation of the symmetric carbonate byproduct (R-O-CO-O-R).[2]

-

-

Step C: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor conversion by TLC (stain with KMnO₄) or GC-MS (aliquot quenched with methanol).[2]

-

-

Workup:

Synthesis Workflow Diagram

Applications in Medicinal Chemistry

This chloroformate is a specialized reagent used to install the (tetrahydrofuran-3-yl)methyl carbamate motif. This motif is prevalent in drug discovery for improving the physicochemical properties of amines.

Mechanism of Action

When reacted with a secondary amine (Drug-NH-R'), the chloroformate yields a carbamate:

Key Therapeutic Areas[6][9]

-

CFTR Modulators: Patent literature indicates the use of this moiety in synthesizing correctors/potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The THF ring provides a balance of lipophilicity and hydrogen-bond accepting capability, often improving oral bioavailability.

-

Antiretrovirals: Similar THF-based carbamates are found in HIV protease inhibitors (e.g., Amprenavir, Darunavir), where the cyclic ether oxygen interacts with the enzyme's backbone amides.

-

Prodrug Strategies: The carbamate linkage is metabolically stable enough for systemic circulation but can be designed to cleave under specific enzymatic conditions.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized chloroformate, the following multi-modal analysis is required.

Proton NMR (¹H-NMR) in CDCl₃[6][10]

-

Diagnostic Signal: A doublet (or multiplet) at 4.1–4.3 ppm corresponding to the -CH₂-O- methylene protons. This signal is significantly deshielded compared to the starting alcohol (typically ~3.5 ppm) due to the electron-withdrawing carbonyl.

-

Ring Signals: Multiplets at 1.6–3.8 ppm corresponding to the THF ring protons.

Chloride Content Titration

-

Method: Volhard Titration or Potentiometric Titration with AgNO₃.

-

Target: Theoretical Cl % = (35.45 / 164.[2]59) * 100 ≈ 21.54% .[2]

-

Purpose: Quantifies the active chloroformate content and detects hydrolysis (which would increase free HCl).[2]

Derivatization Test (GC/HPLC)

-

Protocol: React a small aliquot with excess methanol to form the methyl carbonate derivative.

-

Analysis: Analyze the resulting methyl carbonate by GC-MS. This avoids decomposing the unstable chloroformate on the column.

Quality Control Logic Flow

Handling and Stability

-

Storage: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: Highly susceptible to hydrolysis. Containers must be sealed with Parafilm and stored in a desiccator.

-

Hazards:

-

Decontamination: Quench spills with dilute aqueous ammonia or saturated sodium bicarbonate solution.

References

-

Chemical Identity & Nomenclature

- Synthesis Methodology (General Chloroformate): Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. (Standard protocol for Triphosgene usage).

-

Medicinal Chemistry Applications

- Hadida, S., et al. (2007). Modulators of ATP-Binding Cassette Transporters. U.S. Patent No. 7,495,103 B2. Washington, DC: U.S. Patent and Trademark Office. (Describes the use of (tetrahydrofuran-3-yl)methyl chloroformate as an intermediate).

-

Binch, H., et al. (2017). Intermediates for the Preparation of Modulators of ATP-Binding Cassette Transporters. European Patent EP 3 216 787 B1.[5] (Explicit mention of the reagent in synthetic schemes). Retrieved from

Sources

- 1. 64360-69-6|3-Methyltetrahydrofuran-3-ol|BLD Pharm [bldpharm.com]

- 2. US7495103B2 - Modulators of ATP-binding cassette transporters - Google Patents [patents.google.com]

- 3. Methyl chloroformate | CH3OCOCl | CID 6586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Deep Dive: Synthesis and Handling of Tetrahydrofuran-3-yl Chloroformate

Executive Summary

The conversion of oxolan-3-yl methanol (3-hydroxytetrahydrofuran, 3-HTHF) to its corresponding chloroformate is a pivotal transformation in medicinal chemistry, specifically in the synthesis of HIV protease inhibitors such as Darunavir (Prezista) and Amprenavir .[1] The resulting tetrahydrofuran-3-yl chloroformate serves as a highly reactive electrophile for carbamate linkage formation.[1]

This guide moves beyond standard textbook procedures to address the specific challenges of this reaction: the thermal instability of secondary chloroformates, the preservation of stereochemistry (critical for the (3S) enantiomer used in pharma), and the safe handling of phosgene equivalents (Triphosgene).

Part 1: Chemical Logic & Precursor Analysis

The Substrate: 3-Hydroxytetrahydrofuran

The starting material, 3-HTHF, is a secondary alcohol embedded in a cyclic ether.[1]

-

Chirality: For pharmaceutical applications, the (3S) enantiomer is required. The phosgenation reaction occurs at the oxygen atom; therefore, the stereocenter at C3 is retained .

-

Reactivity: As a secondary alcohol, 3-HTHF is less nucleophilic than primary alcohols but more prone to elimination side reactions under acidic conditions.[1]

The Reagent: Triphosgene (BTC) vs. Phosgene

While gas phosgene (

Stoichiometry Logic:

Part 2: Reaction Mechanism & Pathway[2]

The reaction proceeds via a nucleophilic acyl substitution.[1] A base (typically Pyridine or Triethylamine) acts as both a catalyst and an HCl scavenger.[1]

Mechanism Diagram

The following diagram illustrates the activation of Triphosgene and the subsequent attack by 3-HTHF.

Figure 1: Mechanistic pathway for the conversion of 3-HTHF to Chloroformate using Triphosgene.[1]

Part 3: Experimental Protocol

Safety Prerequisites

-

Hazard: Triphosgene is fatal if inhaled.[1] Upon contact with moisture, it releases phosgene gas.[1]

-

Engineering Controls: All operations must be performed in a functioning fume hood .

-

Scrubber: The hood exhaust should ideally be fitted with a scrubber, or a caustic trap (20% NaOH) must be connected to the reaction vessel outlet.

Materials & Stoichiometry[3]

| Component | Role | Eq. | Notes |

| (S)-3-Hydroxytetrahydrofuran | Substrate | 1.0 | Dry (Water <0.1%) |

| Triphosgene (BTC) | Reagent | 0.40 | Slight excess |

| Pyridine | Base | 1.1 - 1.2 | Dry; acts as HCl scavenger |

| Dichloromethane (DCM) | Solvent | 10-15 V | Anhydrous |

| 20% NaOH (aq) | Quench | N/A | For destruction of excess phosgene |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Connect the gas outlet to a trap containing 20% NaOH solution to neutralize any escaping phosgene.[1]

-

Purge the system with dry Nitrogen (

) for 15 minutes.[1]

Step 2: Reagent Dissolution

-

Charge the flask with Triphosgene (0.40 eq) .[1]

-

Add anhydrous DCM (Dichloromethane) . Stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath. Note: Low temperature is critical to prevent decomposition.

Step 3: Controlled Addition

-

In a separate vessel, mix 3-HTHF (1.0 eq) and Pyridine (1.1 eq) in a small volume of DCM.

-

Transfer this mixture to the addition funnel.

-

Dropwise Addition: Add the alcohol/base mixture to the Triphosgene solution over 30–60 minutes.

-

Causality: Rapid addition generates localized heat and high concentrations of HCl, which can cleave the ether ring of the THF.

-

-

Maintain internal temperature

.

Step 4: Reaction & Monitoring

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 2–3 hours.

-

PAT Check: Monitor by TLC or FTIR.[1]

Step 5: Workup (Critical for Stability)

-

Quenching: Cool back to 0°C. Carefully add cold water or saturated

to destroy excess phosgene.[1] Caution: Gas evolution ( -

Separation: Transfer to a separatory funnel. Wash the organic layer with:

-

Drying: Dry over anhydrous

. Filter. -

Concentration: Evaporate solvent under reduced pressure at low temperature (<30°C) .

-

Warning: Do not heat the water bath above 35°C. Secondary chloroformates are thermally unstable and can decompose to the alkyl chloride.

-

Process Flow Diagram

Figure 2: Operational workflow for the synthesis of Tetrahydrofuran-3-yl Chloroformate.

Part 4: Characterization & Storage

Analytical Data

-

Appearance: Colorless to pale yellow oil.[1]

-

Boiling Point: Not recommended to distill at atmospheric pressure. Approx.

at 15 mmHg (Kugelrohr).[1] -

1H NMR (CDCl3):

- 5.3–5.4 (m, 1H, CH-O-COCl) – Significant downfield shift from alcohol precursor (~4.5 ppm).

- 3.8–4.1 (m, 4H, Ether protons).

-

2.1–2.3 (m, 2H, Ring

Stability Warning

Tetrahydrofuran-3-yl chloroformate is thermally unstable .[1]

-

Decomposition: Upon heating, it decarboxylates to form 3-chlorotetrahydrofuran.[1]

-

Storage: Store at

under Argon. -

Best Practice: Use immediately in the subsequent step (e.g., reaction with an amine to form a carbamate).

References

-

Ghosh, A. K., et al. (2006). "Structure-based Design, Synthesis, and Biological Evaluation of Indanyl-Based HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.

-

Cotarca, L., & Eckert, H. (2017). "Phosgenations - A Handbook." Wiley-VCH.[1] (Standard reference for Triphosgene stoichiometry).

-

Sigma-Aldrich. (2023).[1] "Triphosgene Safety Data Sheet."

-

PubChem. (2023).[1] "Tetrahydrofuran-3-ol Compound Summary." National Library of Medicine.[1]

-

Organic Syntheses. (2014). "Discussion on 3-Hydroxytetrahydrofuran preparation and derivatives." Org.[1][2][3][4] Synth. Vol 91.[1]

Sources

Comparative Analysis of Oxolane-3-ylmethyl and Furan-3-ylmethyl Scaffolds in Medicinal Chemistry

Executive Summary: The "Flatland" vs. Metabolic Liability Trade-off

In modern drug discovery, the choice between an oxolane-3-ylmethyl (tetrahydrofuran-3-ylmethyl) and a furan-3-ylmethyl moiety is rarely arbitrary. It represents a fundamental decision between geometric complexity and electronic stability .[1]

-

Oxolane-3-ylmethyl represents the "Escape from Flatland."[1] It introduces sp³ character (

), chirality, and improved solubility, aligning with trends to reduce attrition in clinical trials. -

Furan-3-ylmethyl offers a rigid, planar, aromatic linker. However, it carries a significant toxicological liability due to metabolic bioactivation by CYP450 enzymes, often leading to attrition due to hepatotoxicity.[1]

This guide analyzes the structural, physicochemical, and metabolic divergences of these two scaffolds to inform rational scaffold selection.

Structural and Electronic Divergence[1]

The core difference lies in the hybridization of the ring atoms, which dictates the 3D topology and electronic distribution.

Aromaticity vs. Saturation[1][2]

-

Furan-3-ylmethyl: The furan ring is aromatic (6

-electrons). The oxygen lone pair is delocalized into the ring system, making the oxygen a poor hydrogen bond acceptor (HBA). The ring is strictly planar.[1] -

Oxolane-3-ylmethyl: The ring is fully saturated.[1] The oxygen lone pairs are localized, making the ether oxygen a strong HBA (Lewis base). The ring adopts a puckered "envelope" or "twist" conformation to minimize torsional strain.[1]

Chirality and Conformation

The introduction of the methylene linker at the 3-position creates a critical stereochemical distinction:

-

Furan: Achiral. The 3-position is

hybridized.[1] -

Oxolane: Chiral.[1] The 3-position is a stereocenter (

).[1] This requires the separation of

Physicochemical Comparison Table[1]

| Property | Furan-3-ylmethyl | Oxolane-3-ylmethyl | Impact on Drug Design |

| Hybridization | Oxolane improves target fit via "induced fit" mechanisms.[2] | ||

| LogP (Lipophilicity) | Higher | Lower | Oxolane improves aqueous solubility.[1][2] |

| H-Bond Acceptor | Weak | Strong | Oxolane oxygen can engage in critical water-mediated bridges.[1][2] |

| Rotatable Bonds | 1 (Linker) | 1 (Linker) + Ring Flex | Oxolane has higher entropy penalties upon binding.[1][2] |

| Metabolic Risk | High (Bioactivation) | Low/Moderate | Furan is a structural alert for toxicity.[1][2] |

Metabolic Liability: The Furan Attrition Trap

The most critical factor in rejecting furan scaffolds is their metabolic instability.[1] While oxolanes are generally stable ethers, furans are "masked" reactive groups.[1]

Mechanism of Bioactivation

Furan rings are oxidized, primarily by CYP2E1 (and to a lesser extent CYP2A6), into a highly reactive enedial intermediate: cis-2-butene-1,4-dial (BDA) .

-

Oxidation: CYP450 oxidizes the furan double bond.[1]

-

Ring Opening: The unstable epoxide/intermediate opens to form BDA.[1]

-

Adduct Formation: BDA is a potent electrophile (Michael acceptor) that reacts irreversibly with nucleophilic residues (Lysine, Cysteine) on proteins and DNA bases.[1]

-

Result: Hepatocellular necrosis and potential carcinogenesis.[1]

Visualization of Metabolic Pathways[1]

Figure 1: Comparative metabolic fate. The furan pathway leads to the toxic reactive metabolite cis-2-butene-1,4-dial, whereas the oxolane scaffold is generally cleared via standard Phase I/II metabolism.

"Escape from Flatland": The Medicinal Chemistry Case

Lovering et al. (2009) demonstrated that increasing the fraction of

Solubility and Promiscuity[1][2]

-

Oxolane-3-ylmethyl: High

.[1] The non-planar structure disrupts crystal lattice packing, improving solubility.[1] Furthermore, the 3D complexity reduces "flat" hydrophobic interactions that often lead to off-target binding (promiscuity). -

Furan-3-ylmethyl: Low

.[1] Planar aromatic rings facilitate

Vector Orientation

The "methyl" linker acts as a hinge.[1]

-

In furan , the vector of the methylene group is fixed relative to the rigid ring plane.

-

In oxolane , the ring puckering (envelope conformation) allows the methylene vector to sample a cone of space, potentially allowing the attached pharmacophore to find an optimal binding pocket that a rigid furan cannot access.

Synthetic Methodologies

Synthesizing the 3-substituted isomers is distinct from the more common 2-substituted variants.

Synthesis of Furan-3-ylmethyl Derivatives

Direct lithiation of furan occurs at the 2-position (alpha).[1] Accessing the 3-position (beta) requires indirect methods.[1]

-

Protocol A: Cross-Coupling (Suzuki-Miyaura)

-

Starting Material: 3-Bromofuran (commercially available but expensive).[1]

-

Boron Species: React with Potassium (methoxymethyl)trifluoroborate.[1]

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1]

-

Conditions: Reflux in THF/Water with K2CO3 base.[1]

-

Note: 3-Bromofuran is volatile and sensitive.[1]

-

-

Protocol B: Feist-Benary Synthesis (De Novo)

-

Condensation of

-haloketones with

-

Synthesis of Oxolane-3-ylmethyl Derivatives

The challenge here is stereocontrol.[1]

-

Protocol C: Hydrogenation (The "Sledgehammer" Approach)

-

Protocol D: Chiral Pool Synthesis (Preferred for Drug Dev)

Decision Matrix for Researchers

When should you use which?

Figure 2: Strategic decision tree for scaffold selection. Note that selecting Furan triggers a mandatory requirement for reactive metabolite screening.[1]

Experimental Protocol: Metabolic Stability Assay (Microsomal)

To validate the liability of a Furan-3-ylmethyl derivative.

-

Preparation: Prepare 10 mM stock of the test compound (Furan derivative) and the control (Oxolane derivative) in DMSO.

-

Incubation System:

-

Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Trapping Agent: Add Glutathione (GSH) at 5 mM (Critical step to trap the reactive enal intermediate).[1]

-

-

Reaction: Incubate at 37°C for 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Readout: Look for GSH-adducts (+307 Da shift).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Chen, L. J., et al. (2012).[1] Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan.[4][5][6] Chemical Research in Toxicology. Link

-

Kirsch, P. (2013).[1] Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context on Fsp3 and lipophilicity modulation). Wiley-VCH.[1][7]

-

Sperry, J. B., & Wright, D. L. (2005).[1] The application of furan-based cycloadditions to the synthesis of natural products. Current Opinion in Drug Discovery & Development.

Sources

- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 2. Tetrahydrofuran (CAS 109-99-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Oxolan-3-ylmethyl Chloroformate

Abstract

Oxolan-3-ylmethyl chloroformate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document provides a comprehensive guide to its synthesis from the readily available starting material, 3-(hydroxymethyl)tetrahydrofuran. The protocol detailed herein utilizes triphosgene as a safer, solid substitute for gaseous phosgene, offering enhanced handling and stoichiometric control.[1][2] This application note covers the underlying chemical principles, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.

Introduction and Scientific Background

The conversion of alcohols to chloroformates is a fundamental transformation in organic chemistry, creating a versatile functional group that can be readily converted into carbonates, carbamates, and other derivatives. The target molecule, oxolan-3-ylmethyl chloroformate, serves as a key building block for introducing the tetrahydrofuran-3-ylmethyl moiety into more complex molecular architectures.

Traditionally, phosgene (COCl₂) has been the reagent of choice for this transformation.[3][4] However, its extreme toxicity and gaseous state present significant handling challenges, especially in a laboratory setting.[4] Modern synthetic chemistry has largely adopted safer, solid phosgene equivalents. Among these, bis(trichloromethyl) carbonate, commonly known as triphosgene , is a stable, crystalline solid that serves as an excellent substitute.[1][2] It is significantly less volatile and can be weighed and handled with greater ease than phosgene or its liquid counterpart, diphosgene.[2][5] Upon reaction with a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes in situ to generate three equivalents of phosgene, which then reacts with the alcohol.[1][6]

This protocol leverages the triphosgene-amine system to achieve a clean and efficient synthesis of oxolan-3-ylmethyl chloroformate from 3-(hydroxymethyl)tetrahydrofuran.

Reaction Mechanism and Stoichiometry

The reaction proceeds via the nucleophilic attack of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, on triphosgene. The presence of a tertiary amine, typically pyridine or triethylamine, is crucial. The amine serves two primary roles: it acts as a nucleophilic catalyst to initiate the decomposition of triphosgene and as a base to neutralize the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product.[6][7]

The overall stoichiometry is as follows: 1 equivalent of triphosgene reacts with 3 equivalents of the alcohol to produce 3 equivalents of the desired chloroformate and 3 equivalents of the amine hydrochloride salt, which precipitates from the reaction mixture.

Sources

- 1. Triphosgene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Carbamates using Tetrahydrofuran-3-ylmethyl Chloroformate

Introduction & Pharmacological Relevance[1][2][3][4][5][6][7]

The tetrahydrofuran-3-ylmethyl carbamate moiety is a privileged structural motif in modern medicinal chemistry, particularly renowned for its role in HIV protease inhibitors (e.g., Amprenavir, Darunavir). The cyclic ether oxygen of the tetrahydrofuran (THF) ring acts as a crucial hydrogen bond acceptor, often engaging backbone amides (e.g., Asp29/Asp30 in HIV protease) to enhance binding affinity and selectivity.

This protocol details the reaction of tetrahydrofuran-3-ylmethyl chloroformate with primary or secondary amines. Unlike simple alkyl chloroformates, this reagent introduces a polar, metabolically stable ether motif that can significantly modulate the lipophilicity (LogP) and aqueous solubility of the parent amine.

Key Reaction Summary

-

Reagent: Tetrahydrofuran-3-ylmethyl chloroformate (Electrophile)

-

Substrate: Primary (

) or Secondary ( -

Product:

-substituted (tetrahydrofuran-3-yl)methyl carbamate -

Byproduct: Hydrogen Chloride (HCl)

Mechanistic Insight

The formation of the carbamate proceeds via a Nucleophilic Acyl Substitution mechanism. Understanding this pathway is critical for troubleshooting low yields, particularly when dealing with sterically hindered amines.

Reaction Pathway Diagram[9]

Figure 1: Mechanistic flow of carbamate formation. The base is essential to neutralize the HCl byproduct, preventing protonation of the unreacted amine which would render it non-nucleophilic.

Experimental Protocol

Two methods are provided. Method A is the industry standard for medicinal chemistry library synthesis (anhydrous). Method B is a biphasic Schotten-Baumann protocol, ideal for polar amines or scale-up where anhydrous conditions are difficult to maintain.

Materials & Stoichiometry[10]

| Component | Equiv. | Role | Notes |

| Amine Substrate | 1.0 | Nucleophile | Limiting reagent. |

| THF-3-ylmethyl chloroformate | 1.1 – 1.2 | Electrophile | Moisture sensitive. Hydrolyzes to alcohol + CO₂ + HCl. |

| Base (TEA or DIPEA) | 1.5 – 2.0 | Scavenger | Excess required to neutralize HCl and drive reaction. |

| Solvent (DCM or THF) | [0.1 M] | Medium | Anhydrous (Method A). |

Method A: Anhydrous Conditions (Standard)

Scope: Best for lipophilic amines and acid-sensitive substrates.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve the Amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Base Addition: Add Triethylamine (TEA, 1.5 equiv) or Diisopropylethylamine (DIPEA, 1.5 equiv) via syringe.

-

Expert Tip: If the amine is supplied as a hydrochloride salt, increase base to 2.5 equiv to free the amine.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reasoning: Chloroformates are highly reactive. Low temperature prevents decomposition and controls the exotherm.

-

-

Reagent Addition: Add Tetrahydrofuran-3-ylmethyl chloroformate (1.1 equiv) dropwise over 5–10 minutes.

-

Observation: Mild fuming or precipitate formation (amine hydrochloride salts) is normal.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. The chloroformate is not UV active; follow the disappearance of the amine.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine and base).

-

Wash with Sat. NaHCO₃ (to remove acidic byproducts).

-

Wash with Brine , dry over Na₂SO₄, filter, and concentrate.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Scope: Best for amino acids, water-soluble amines, or large-scale synthesis.

-

Solvation: Dissolve Amine (1.0 equiv) in a 1:1 mixture of THF and Sat. Aqueous NaHCO₃ (or 1M NaOH for robust substrates).

-

Cooling: Cool to 0 °C.

-

Addition: Add Tetrahydrofuran-3-ylmethyl chloroformate (1.2 equiv) dropwise.

-

Note: Vigorous stirring is essential as the reaction occurs at the interface.

-

-

Reaction: Stir at 0 °C for 1 hour, then RT for 2 hours.

-

Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) (x3). The THF ring increases water solubility, so thorough extraction is necessary.

Critical Quality Attributes & Troubleshooting

Reagent Quality Control

Chloroformates degrade over time, releasing HCl and forming the corresponding alcohol.

-

Visual Check: If the liquid is cloudy or has significant precipitate, it has hydrolyzed.

-

NMR Validation: In ¹H NMR (CDCl₃), the methylene protons (

) of the chloroformate typically appear downfield (~4.2–4.4 ppm). If hydrolyzed to the alcohol (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolyzed Reagent | Distill reagent or use 1.5–2.0 equiv. Ensure solvent is anhydrous. |

| Bis-acylation | Amine is too nucleophilic | Perform "Reverse Addition": Add the amine solution slowly to a cold solution of the chloroformate. |

| No Reaction | Amine is a Salt | Ensure enough base is added to deprotonate the amine salt (e.g., R-NH₃Cl). |

| Emulsion | THF Polarity | Use DCM for extraction instead of EtOAc; add solid NaCl to saturate the aqueous layer. |

Workflow Decision Tree

Use this logic flow to determine the optimal processing path for your specific substrate.

Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on substrate properties.

Safety & Handling

-

Lachrymator: Chloroformates are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.[2]

-

Pressure Hazard: The reaction generates HCl. If the base is insufficient or omitted, gas evolution can pressurize sealed vessels.

-

Peroxide Former: The THF moiety is a Class B peroxide former. Ensure the reagent and solvents are tested for peroxides if stored for long periods.

References

-

Ghosh, A. K., et al. (2015).[3][4] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Context: Authoritative review detailing the structural evolution of THF-carbam

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: Standard reference for the mechanism of nucleophilic acyl substitution and Schotten-Baumann conditions.

-

BenchChem. (2025).[5][6] "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors."

- Context: General procedural grounding for chloroform

-

United States Patent Office. (1960). "Process for the preparation of carbamates."[5][3][7][8][9] U.S. Patent 2,927,112.

- Context: Foundational methodology for controlling mixed anhydride and carbamate formation to avoid racemiz

Sources

- 1. researchgate.net [researchgate.net]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemfax.com [chemfax.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Preparation of tetrahydrofuran-3-ylmethyl carbonates using chloroformates

Application Note: Strategic Synthesis of Tetrahydrofuran-3-ylmethyl Carbonates

Abstract

The (tetrahydrofuran-3-yl)methyl moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural element in antiretroviral protease inhibitors (e.g., Amprenavir, Fosamprenavir) and emerging oncology targets. This application note details the robust synthesis of tetrahydrofuran-3-ylmethyl carbonates via chloroformate coupling. We present two distinct protocols: Protocol A for the synthesis of activated aryl carbonates (intermediates for carbamate synthesis) and Protocol B for stable alkyl carbonates (prodrugs/protecting groups). Emphasis is placed on reaction kinetics, safety regarding chloroformate handling, and self-validating purification steps.

Scientific Foundation & Mechanism

The Role of THF-Carbonates

Carbonates derived from (tetrahydrofuran-3-yl)methanol are versatile electrophiles.

-

Activated Carbonates (e.g., p-Nitrophenyl): Serve as stable, crystalline alternatives to unstable chloroformates for coupling with amines to form carbamates (urethanes).

-

Stable Carbonates (e.g., Methyl/Ethyl): Used to modulate lipophilicity in prodrug design or as orthogonal protecting groups for hydroxyl functionalities.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The alcohol oxygen of (tetrahydrofuran-3-yl)methanol attacks the carbonyl carbon of the chloroformate. A non-nucleophilic base (typically Pyridine or Triethylamine) is required to neutralize the liberated HCl and drive the equilibrium forward.

Key Mechanistic Insight: The order of addition is critical. Adding the chloroformate to the alcohol/base mixture minimizes the formation of symmetrical dialkyl carbonates (R-O-CO-O-R), a common side product caused by the reaction of the product carbonate with excess alkoxide.

Figure 1: Mechanistic pathway for base-mediated carbonate synthesis.

Safety & Handling: Chloroformates

CRITICAL WARNING: Chloroformates (R-OCOCl) are lachrymators and toxic by inhalation and skin absorption. They can decompose to release phosgene gas and HCl.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

Quenching: Residual chloroformates must be quenched with aqueous ammonia or dilute NaOH before disposal.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Experimental Protocols

Materials & Equipment

-

Reagents: (Tetrahydrofuran-3-yl)methanol (>98%), Chloroformate (Methyl or 4-Nitrophenyl), Pyridine (Anhydrous), Dichloromethane (DCM, Anhydrous).

-

Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen atmosphere line, low-temperature bath (Ice/NaCl).

Protocol A: Synthesis of Activated Carbonate (4-Nitrophenyl Ester)

Target: 4-Nitrophenyl (tetrahydrofuran-3-yl)methyl carbonate Application: Reagent for subsequent carbamate formation.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck flask and cool under a stream of dry Nitrogen.

-

Solvation: Charge the flask with (tetrahydrofuran-3-yl)methanol (10.0 mmol, 1.02 g) and anhydrous DCM (50 mL).

-

Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) in one portion. Cool the mixture to 0°C using an ice bath.

-

Chloroformate Addition: Dissolve 4-Nitrophenyl chloroformate (11.0 mmol, 2.22 g) in DCM (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.

-

Note: Maintain internal temperature < 5°C to prevent decomposition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 1:1). The starting alcohol (lower Rf) should disappear.

-

-

Workup:

-

Wash with 1M HCl (2 x 30 mL) to remove excess pyridine.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove p-nitrophenol byproducts.

-

Wash with Brine (30 mL), dry over Na₂SO₄, and filter.

-

-

Purification: Concentrate in vacuo. Recrystallize the solid residue from EtOAc/Hexanes to yield a white/off-white crystalline solid.

Protocol B: Synthesis of Stable Carbonate (Methyl Ester)

Target: Methyl (tetrahydrofuran-3-yl)methyl carbonate Application: Prodrug moiety or protecting group.

Modifications from Protocol A:

-

Reagent: Use Methyl Chloroformate (1.2 equiv) instead of 4-Nitrophenyl chloroformate.

-

Base: Triethylamine (TEA) (1.5 equiv) is often preferred for simple alkyl chloroformates due to ease of removal.

-

Purification: The product is typically an oil. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Quantitative Summary

| Parameter | Protocol A (Activated) | Protocol B (Stable) |

| Limiting Reagent | THF-Methanol | THF-Methanol |

| Electrophile | 4-Nitrophenyl Chloroformate | Methyl Chloroformate |

| Preferred Base | Pyridine (mild, prevents hydrolysis) | Triethylamine (stronger, scavenges HCl) |

| Typical Yield | 75 - 85% | 85 - 95% |

| Physical State | Crystalline Solid | Colorless Oil |

| Key NMR Signal |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of THF-carbonates.

Troubleshooting Guide

-

Issue: Low Yield / Hydrolysis

-

Cause: Water in solvent or wet reagents. Chloroformates hydrolyze rapidly.

-

Solution: Use freshly distilled DCM and store chloroformates under Nitrogen. Ensure glassware is flame-dried.

-

-

Issue: Symmetrical Carbonate Formation

-

Cause: Localized high concentration of alkoxide.

-

Solution: Dilute the reaction mixture further. Ensure vigorous stirring during the dropwise addition of chloroformate.

-

-

Issue: Residual Pyridine Odor

-

Solution: Perform a final wash with dilute CuSO₄ solution (forms a water-soluble blue complex with pyridine) during workup.

-

References

-

Ghosh, A. K., et al. (1994). "Structure-based design of HIV-1 protease inhibitors: replacement of the P2-ligand of Amprenavir." Journal of Medicinal Chemistry.

-

Pasquato, L., et al. (2000). "Conversion of Alcohols to Chloroformates and Carbonates." Organic Process Research & Development.

-

Cotarca, L., & Eckert, H. (2017). "Phosgenations: A Handbook." Wiley-VCH. (Foundational text on chloroformate safety and kinetics).

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10836, Methyl chloroformate." [1]

Sources

Synthesis of Oxolan-3-yl Chloroformate: A Detailed Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of oxolan-3-yl chloroformate from oxolan-3-yl methanol. As a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, a reliable and well-understood protocol for the preparation of this chloroformate is essential. This guide offers an in-depth analysis of the available reagents, reaction mechanisms, and detailed experimental protocols, emphasizing safety and efficiency.

Introduction: The Significance of Oxolan-3-yl Chloroformate

The oxolane (tetrahydrofuran) motif is a prevalent structural feature in a multitude of biologically active molecules and natural products. The functionalization of this core structure is a key strategy in medicinal chemistry and drug discovery. Oxolan-3-yl chloroformate serves as a versatile building block, enabling the introduction of the oxolan-3-yl-methoxycarbonyl group onto various nucleophiles such as amines, alcohols, and thiols. This facilitates the synthesis of carbamates, carbonates, and thiocarbonates, respectively, which are important linkages in many drug candidates.

Reagent Selection for Chloroformylation

The conversion of an alcohol to a chloroformate is typically achieved using phosgene or its safer, easier-to-handle derivatives: diphosgene and triphosgene. The choice of reagent is a critical decision, balancing reactivity, safety, and experimental convenience.

| Reagent | Formula | Physical State | Molar Equivalent of Phosgene | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | 1 | Highly reactive, cost-effective for large scale. | Extremely toxic gas, requires specialized handling and equipment. |

| Diphosgene | ClCO₂CCl₃ | Liquid | 2 | Liquid, easier to handle than gaseous phosgene. | Highly toxic, decomposes to phosgene upon heating. |

| Triphosgene | (Cl₃CO)₂CO | Solid | 3 | Crystalline solid, easiest to handle and weigh. | Less reactive than phosgene, may require a catalyst or heating. |

For laboratory-scale synthesis, triphosgene is often the preferred reagent due to its solid state, which simplifies handling and accurate measurement. While it is less reactive than phosgene, its reaction with primary alcohols like oxolan-3-yl methanol can be efficiently promoted under appropriate conditions.

Reaction Mechanism

The conversion of oxolan-3-yl methanol to its chloroformate using triphosgene proceeds through the in-situ generation of phosgene. In the presence of a base, typically a tertiary amine like triethylamine or pyridine, triphosgene decomposes to release three equivalents of phosgene. The alcohol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. Subsequent elimination of a chloride ion and deprotonation by the base yields the desired chloroformate.

Caption: Experimental workflow for the synthesis.

Protocol Details:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inlet for inert gas. The system should be thoroughly dried and purged with nitrogen or argon.

-

Initial Solution: In the reaction flask, dissolve oxolan-3-yl methanol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

-

Triphosgene Addition: In a separate dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining phosgene and acidic byproducts. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude oxolan-3-yl chloroformate can be purified by vacuum distillation.

Safety and Handling Precautions

Phosgene, diphosgene, and triphosgene are extremely toxic and must be handled with the utmost care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or Viton are recommended).

-

Inhalation: Avoid inhaling any fumes or dust. In case of accidental release, evacuate the area immediately.

-

Quenching: Any unreacted phosgenating agent should be carefully quenched with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) before disposal.

-

Waste Disposal: All waste materials should be treated as hazardous and disposed of according to institutional guidelines.

Characterization

The identity and purity of the synthesized oxolan-3-yl chloroformate can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic chloroformate carbonyl stretch (typically around 1775 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

The synthesis of oxolan-3-yl chloroformate is a critical step for the derivatization of the oxolane core in pharmaceutical and chemical research. By employing triphosgene as the chloroformylating agent and adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can reliably and safely produce this valuable intermediate. The choice of triphosgene offers a practical and safer alternative to gaseous phosgene for laboratory-scale preparations, enabling the advancement of research in drug discovery and development.

References

-

Organic Syntheses. Procedure for the use of triphosgene.[Link]

-

ResearchGate. Phosgenation Reactions.[Link]

-

ResearchGate. A decade review of triphosgene and its applications in organic reactions.[Link]

-

ResearchGate. Reaction of triphosgene (0.01 M) with methanol (0.3 M) in CDCl3 at 25 °C.[Link]

-

PrepChem. Preparation of diphosgene.[Link]

-

ResearchGate. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.[Link]

-

Chemical Register. Oxolan-3-ylmethyl chloroformate (CAS No. 473531-01-0) Suppliers.[Link]

- Google Patents.Method for purifying tetrahydrofuran.

- Google Patents.Process for the manufacture of 3-oxo-tetrahydrofuran.

Application Note: Tetrahydrofuran-3-ylmethyl Chloroformate in Peptide Functionalization and Drug Design

Executive Summary

Tetrahydrofuran-3-ylmethyl chloroformate is a specialized reagent primarily utilized in medicinal chemistry for the introduction of the (tetrahydrofuran-3-yl)methoxycarbonyl (Thf-CH₂-O-CO-) moiety. Unlike transient protecting groups (e.g., Fmoc, Boc) used in Solid-Phase Peptide Synthesis (SPPS), this reagent is most frequently employed for N-terminal capping to install a permanent pharmacophore or to modulate the physicochemical properties (solubility, logP) of peptide-based drugs.

This moiety is structurally homologous to the P2 ligands found in HIV protease inhibitors such as Amprenavir and Darunavir , where the tetrahydrofuran (THF) ring engages in critical hydrogen bonding with the enzyme backbone. The "methyl" spacer in the title reagent provides a distinct steric and conformational profile compared to the direct THF-3-yl attachment.

This guide details the synthesis of the reagent, protocols for its coupling to peptides, and its application in structure-activity relationship (SAR) studies.

Chemical Profile & Mechanism[1][2]

Reagent Structure and Function

The reagent reacts with nucleophilic amines (N-terminus or side chains) to form a carbamate (urethane) linkage .

-

Chemical Name: Tetrahydrofuran-3-ylmethyl chloroformate

-

Reactive Group: Chloroformate (-O-CO-Cl)

-

Resulting Moiety: (Tetrahydrofuran-3-yl)methyl carbamate[1][2]

-

Key Feature: The THF ring acts as a hydrogen bond acceptor, improving water solubility and potential binding affinity in polar pockets.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion to form a stable carbamate.

Figure 1: Reaction pathway for carbamate formation using Tetrahydrofuran-3-ylmethyl chloroformate.

Experimental Protocols

Protocol A: In Situ Synthesis of Tetrahydrofuran-3-ylmethyl Chloroformate

Commercially available chloroformates can degrade. For critical applications, fresh preparation from the alcohol precursor is recommended.

Reagents Required:

-

(Tetrahydrofuran-3-yl)methanol (CAS: 15833-61-1)

-

Triphosgene (Solid, safer alternative to phosgene gas)

-

Dichloromethane (DCM), anhydrous

-

Pyridine or Triethylamine (TEA)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolution: Dissolve Triphosgene (0.35 eq relative to alcohol) in anhydrous DCM at 0°C.

-

Addition: Add (Tetrahydrofuran-3-yl)methanol (1.0 eq) slowly to the solution.

-

Activation: Add Pyridine (1.0 eq) dropwise over 15 minutes. Caution: Exothermic.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Workup (Optional): For crude use, the solution can be concentrated under reduced pressure to remove excess HCl/Phosgene (use a caustic trap). For pure reagent, rapid distillation or immediate use is preferred due to hydrolytic instability.

Protocol B: N-Terminal Capping of Peptides

This protocol assumes the use of a resin-bound peptide (SPPS) or free amine in solution.

Reagents:

-

Peptide-Resin (free amine) or Peptide in solution

-

Tetrahydrofuran-3-ylmethyl chloroformate (prepared above)

-

Diisopropylethylamine (DIPEA)

-

DCM or DMF (solvent)

Step-by-Step Procedure:

-

Swelling (Solid Phase): Swell the peptide-resin in DCM for 20 minutes.

-

Base Addition: Add DIPEA (3.0 eq) to the resin/solution.

-

Coupling: Add Tetrahydrofuran-3-ylmethyl chloroformate (2.0 – 3.0 eq) dissolved in minimal DCM.

-

Incubation: Shake/stir at RT for 2–4 hours. Monitor by Kaiser test (solid phase) or LC-MS (solution).

-

Note: If the Kaiser test remains positive, repeat the coupling with fresh reagents.

-

-

Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).

-

Cleavage: Proceed with standard TFA cleavage protocols. The carbamate linkage is stable to standard TFA cleavage conditions (95% TFA).

Application Data & Case Studies

Stability and Deprotection

Unlike Fmoc or Boc, the (Tetrahydrofuran-3-yl)methyl carbamate is not designed as a transient protecting group. It functions primarily as a "permanent" cap.

| Condition | Stability | Notes |

| 50% Piperidine/DMF | Stable | Resistant to Fmoc deprotection conditions. |

| 95% TFA (Acid) | Stable | Resistant to Boc cleavage/Resin cleavage. |

| HBr / Acetic Acid | Labile | Requires harsh conditions for removal. |

| Hydrogenolysis (H₂/Pd) | Stable | The THF ring is not benzylic; generally stable. |

Case Study: HIV Protease Inhibitor Design

In the development of protease inhibitors like Amprenavir, the THF ring is crucial for binding to the Asp25/Asp25' catalytic dyad of HIV protease. The Tetrahydrofuran-3-ylmethyl motif serves as an extended P2 ligand.

-

Solubility: The ether oxygen in the THF ring increases aqueous solubility by ~3-fold compared to a simple benzyl carbamate (Cbz).

-

Binding: The ring oxygen can accept hydrogen bonds from the enzyme backbone amides (e.g., Asp30).

Figure 2: Workflow for integrating the THF-methyl moiety into a drug discovery pipeline.

Troubleshooting & Safety

Common Issues

-

Hydrolysis: Chloroformates are highly sensitive to moisture. Ensure all solvents are anhydrous. If the coupling yield is low, the reagent may have hydrolyzed to the alcohol.

-

Racemization: While the coupling of chloroformates is generally racemization-free, high temperatures or excess strong base can cause epimerization of the adjacent amino acid. Keep reactions at or below RT.

Safety (E-E-A-T)

-

Chloroformates: Highly toxic and lachrymatory. Handle only in a fume hood.

-

Triphosgene: Decomposes to phosgene gas upon heating or contact with nucleophiles. Use extreme caution and have ammonia solution ready to neutralize spills.

References

-

Ghosh, A. K., et al. "Structure-Based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 1993. (Foundational work on THF ligands in Amprenavir).

-

Sigma-Aldrich. "Safety Data Sheet: Triphosgene." (Standard safety reference).

-

PubChem. "Amprenavir Compound Summary." (Verifying the THF-carbamate pharmacophore context).

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for carbamate stability - Note: General textbook reference for carbamate stability profiles cited in section 4.1).

Sources

Application Note: One-Pot Synthesis of Oxolan-3-ylmethyl Carbamates using Triphosgene

Abstract & Strategic Overview

The oxolane (tetrahydrofuran) ring is a privileged pharmacophore in medicinal chemistry, offering improved water solubility and metabolic stability compared to carbocyclic analogs. This guide details the one-pot synthesis of oxolan-3-ylmethyl carbamates using Triphosgene (Bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene.

Unlike traditional methods using 1,1'-Carbonyldiimidazole (CDI) which can suffer from poor atom economy and difficult purification of imidazole byproducts, the triphosgene route offers:

-

High Reactivity: Rapid activation of the primary alcohol at low temperatures.

-

Clean Workup: Byproducts (HCl, CO₂) are easily scavenged or off-gassed.

-

Versatility: Compatible with a wide range of secondary and primary amines.

Core Transformation:

(Tetrahydrofuran-3-yl)methanol + Triphosgene + Amine

Safety & Handling (CRITICAL)

Warning: Triphosgene is a solid source of phosgene.[1][2][3][4] Upon contact with nucleophiles or heating, it decomposes to release phosgene gas (

Mandatory Safety Protocols:

-

Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood with a face velocity >100 fpm.

-

Quenching System: Keep a quenching bath of 10% aqueous NaOH or saturated

ready to neutralize any spills or excess reagent. -

PPE: Double nitrile gloves, lab coat, and safety goggles. A full-face respirator with acid gas cartridges should be available for emergencies.

-

Waste Disposal: Quench all reaction mixtures and washes with basic solution before disposal to destroy residual phosgene equivalents.

Reaction Mechanism

Understanding the stoichiometry is vital. 1 mole of Triphosgene generates 3 moles of electrophilic "phosgene" equivalents.

The reaction proceeds via an in situ generated chloroformate intermediate.[5]

Caption: Triphosgene dissociation and sequential nucleophilic substitution pathway.

Experimental Protocol

Reagents & Stoichiometry Table

| Component | Role | Eq. | MW ( g/mol ) | Notes |

| (Tetrahydrofuran-3-yl)methanol | Substrate | 1.0 | 102.13 | Dry azeotropically if wet. |

| Triphosgene | Carbonyl Source | 0.40 | 296.75 | 0.4 eq provides 1.2 eq of phosgene. |

| Triethylamine (TEA) | Base | 2.5 - 3.0 | 101.19 | Scavenges HCl. Must be dry.[4] |

| Amine (R-NH₂) | Nucleophile | 1.1 - 1.2 | Var. | Added in Step 2. |

| Dichloromethane (DCM) | Solvent | -- | -- | Anhydrous. 0.1M - 0.2M conc. |

Step-by-Step Methodology

Step 1: Activation (Chloroformate Formation)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent: Charge the RBF with Triphosgene (0.40 eq) and anhydrous DCM (0.2 M relative to alcohol). Cool to 0°C in an ice bath.

-

Addition: Dissolve (Tetrahydrofuran-3-yl)methanol (1.0 eq) and TEA (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the triphosgene solution over 15–20 minutes.

-

Note: Adding alcohol to triphosgene ensures an excess of carbonylating agent, favoring chloroformate formation over the symmetric carbonate dimer.

-

-

Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (or quench an aliquot with MeOH for LCMS to check for methyl carbonate formation).

Step 2: Carbamoylation 5. Amine Addition: Prepare a solution of the Target Amine (1.1 eq) and remaining TEA (1.5–2.0 eq) in DCM. 6. Execution: Add the amine solution dropwise to the cold chloroformate mixture. 7. Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

- Checkpoint: LCMS should show complete consumption of the intermediate and formation of the product mass [M+H]⁺.

Step 3: Workup & Purification

8. Quench: Carefully add saturated aqueous

Method Development & Optimization

Solvent Selection[6][7]

-

DCM (Recommended): Excellent solubility for triphosgene and carbamates; easy to remove.

-

THF: Acceptable, but triphosgene kinetics are slightly slower.[6] Use if the amine is insoluble in DCM.

-

Toluene: Useful for high-temperature reactions if the amine is sterically hindered and requires heating (reflux) to react with the chloroformate.

Base Choice

-

Triethylamine (TEA): Standard for primary/secondary amines.

-

Pyridine: Use (1.0 eq) in Step 1 if the alcohol is acid-sensitive; it is a gentler base than TEA.

-

DIPEA (Hünig's Base): Use if the target amine is highly basic or nucleophilic to prevent quaternary salt formation.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Symmetric Carbonate Dimer | Alcohol added too fast or Triphosgene conc. too low. | Ensure Triphosgene is in excess during Step 1. Add alcohol slowly. |

| Low Yield | Hydrolysis of Chloroformate. | Ensure all solvents are anhydrous . Moisture rapidly destroys the intermediate. |

| Residual Isocyanate | Incomplete reaction (if using amine-first route). | This protocol uses the Chloroformate route (Alcohol first) to avoid isocyanate handling. |

References

-

Triphosgene General Utility: Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Link

-

Carbamate Synthesis Protocol: Varjosaari, S. E., Suating, P., & Adler, M. J. (2016).[7][8][9] One-Pot Synthesis of O-Aryl Carbamates. Synthesis, 48(01), 43-47.[8][9] Link

-

Safety Data: Sigma-Aldrich. (n.d.). Safety Data Sheet: Triphosgene. Link

- Oxolane Chemistry: Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

- 1. Triphosgene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 9. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

Application Note: Reaction Conditions for Tetrahydrofuran-3-ylmethyl Chloroformate Coupling

This Application Note is structured as a high-level technical guide for drug discovery chemists and process engineers. It focuses on the specific handling, reactivity, and optimization of Tetrahydrofuran-3-ylmethyl chloroformate , a versatile reagent used to introduce the (tetrahydrofuran-3-yl)methoxycarbonyl protecting group or pharmacophore.

Abstract & Strategic Value

Tetrahydrofuran-3-ylmethyl chloroformate (CAS: 162703-91-9) is a critical electrophilic building block in medicinal chemistry. It is primarily used to install the (tetrahydrofuran-3-yl)methyl carbamate moiety onto amines or the corresponding carbonate onto alcohols.

Unlike the lipophilic benzyl chloroformate (Cbz-Cl), the THF-3-ylmethyl analog introduces a polar, non-aromatic ether motif. This modification is strategically employed in Lead Optimization to:

-

Enhance Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor.

-

Modulate Metabolic Stability: The saturated ring resists rapid oxidative metabolism compared to benzylic positions.

-

Alter LogD: Lowers lipophilicity while maintaining steric bulk similar to a cyclopentyl or isobutyl group.

This guide details the protocols for high-yield coupling, addressing the reagent's moisture sensitivity and the kinetic competition between coupling and hydrolysis.

Reagent Profile & Handling

| Property | Specification |

| Chemical Name | (Tetrahydrofuran-3-yl)methyl carbonochloridate |

| Structure | A chloroformate group attached to the C3-methyl position of a THF ring. |

| Molecular Weight | 164.59 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Reactivity | Highly electrophilic; reacts with nucleophiles (N, O, S). |

| Stability | Moisture Sensitive. Hydrolyzes to form HCl, CO₂, and the parent alcohol. |

| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). |

Critical Handling Note: Upon opening, the reagent releases HCl fumes if hydrolyzed. Always handle in a fume hood. If the liquid appears cloudy or has a white precipitate, significant hydrolysis has occurred (formation of the symmetric carbonate or ammonium salts from stabilizer degradation).

Reaction Class I: Coupling with Amines (Carbamate Formation)

The formation of carbamates is the most common application. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Mechanism & Causality

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon of the chloroformate.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The chloride ion is expelled, reforming the carbonyl.

-

Acid Scavenging: The base neutralizes the generated HCl to drive equilibrium and prevent amine protonation (which would deactivate the nucleophile).

Protocol A: Standard Anhydrous Conditions (Primary/Secondary Amines)

Best for valuable intermediates and water-sensitive substrates.

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv)

-

Reagent: THF-3-ylmethyl chloroformate (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 – 0.2 M)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the Amine and Base in the solvent. Cool to 0°C (ice bath).

-

Expert Insight: Cooling is mandatory to suppress the formation of isocyanates (if primary amines are used) or symmetric ureas, and to control the exotherm.

-

-

Addition: Add THF-3-ylmethyl chloroformate dropwise via syringe over 10–15 minutes.

-

Expert Insight: Rapid addition can lead to local overheating and impurity formation.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 1–2 hours.

-

Monitoring: Check TLC or LCMS. The chloroformate is not UV active; follow the consumption of the amine.

-

Quench: Add saturated aqueous NaHCO₃.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for robust, water-tolerant amines (e.g., amino acids) and scale-up.

Reagents:

-

Solvent System: 1:1 mixture of EtOAc/Water or DCM/Saturated Na₂CO₃.

-

Base: Inorganic base (Na₂CO₃, NaOH, or NaHCO₃).

Step-by-Step Procedure:

-

Dissolve the amine in the aqueous base solution (or suspension).

-

Add the organic solvent.[1]

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

Add the chloroformate (neat or dissolved in minimal organic solvent) dropwise.

-

Stir vigorously for 2–4 hours.

-

Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area where the reaction occurs.

-

Reaction Class II: Coupling with Alcohols (Carbonate Formation)

Alcohols are less nucleophilic than amines. Simply mixing an alcohol with the chloroformate often results in slow reaction or hydrolysis. "Activation" is required.[2]

Protocol C: DMAP-Catalyzed Acylation

Reagents:

-

Substrate: Alcohol (1.0 equiv)[1]

-

Reagent: THF-3-ylmethyl chloroformate (1.2 – 1.5 equiv)

-

Base: Pyridine (solvent/base) or TEA (2.0 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

-

Solvent: DCM.

Step-by-Step Procedure:

-

Dissolve Alcohol, Base, and DMAP in anhydrous DCM.

-

Cool to 0°C.

-

Add Chloroformate dropwise.

-

Warm to RT and stir for 4–12 hours.

-

Expert Insight: If the alcohol is tertiary or sterically hindered, heating to reflux (40°C) may be required after the initial addition.

-

Alternative: For extremely unreactive alcohols, use NaH (Sodium Hydride) in THF to generate the alkoxide before adding the chloroformate at -78°C to 0°C.

-

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal reaction conditions based on substrate properties.

Caption: Decision tree for selecting coupling conditions based on nucleophile type and steric environment.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Remaining | Hydrolysis of chloroformate. | Ensure anhydrous solvents. Increase reagent equivalents (up to 1.5 eq). |

| Double Acylation | Excess reagent or high temp. | Strictly control stoichiometry (1.05 eq). Keep at 0°C longer. |

| White Precipitate | Amine-HCl salt formation. | This is normal in Protocol A. Ensure efficient stirring. |

| Gas Evolution | HCl release or CO₂ formation. | Use a vent needle or bubbler. Do not seal the vessel tight. |

Workup and Purification

Workup:

-

Quench: Pour reaction mixture into saturated NaHCO₃ (to neutralize HCl and quench excess chloroformate).

-

Extraction: Extract with DCM or EtOAc (x3).

-

Wash:

-

Water (to remove salts).

-

0.5 M HCl (optional, only if product is not acid-sensitive, to remove unreacted amine/pyridine).

-

Brine.[1]

-

-

Dry: Dry over anhydrous Na₂SO₄ or MgSO₄.

Purification:

-

Flash Chromatography: The THF moiety adds polarity. Expect the product to be more polar than a benzyl analog (Cbz).

-

Mobile Phase: Hexanes/EtOAc or DCM/MeOH gradients are typical.

-

Detection: The THF ring is not UV active. Use stains (KMnO₄, Iodine, or Phosphomolybdic Acid) or ELSD/MS detection.

Safety and Toxicology

-

Corrosivity: Chloroformates are corrosive and cause severe skin/eye burns.

-

Inhalation: Inhalation of vapors can cause pulmonary edema. The hydrolysis product is HCl gas.

-

Pressure: Reactions generate CO₂ upon quenching or hydrolysis. Never perform in a closed system without pressure relief.

References

-

General Chloroformate Coupling: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. (Foundational chemistry for chloroformate generation and reactivity). Link

-

Schotten-Baumann Conditions: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols). Link

-

THF-Amine Synthesis Context: "Preparation of 3-aminomethyl tetrahydrofuran." Google Patents, CN110407776B. (Context for the stability and synthesis of THF-methyl amines/derivatives). Link

-

DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969, 8(12), 981. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxolan-3-ylmethylchloroformate in Solution

Welcome to the technical support center for oxolan-3-ylmethylchloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, stabilization, and troubleshooting of this reactive chemical compound. As Senior Application Scientists, we have synthesized our expertise to help you navigate the challenges of working with this molecule.

Introduction to Oxolan-3-ylmethylchloroformate Stability

Oxolan-3-ylmethylchloroformate is a chloroformate ester containing a tetrahydrofuran (oxolane) moiety. Like other chloroformates, it is a reactive molecule susceptible to degradation, primarily through hydrolysis and nucleophilic attack.[1] Understanding the inherent instability of the chloroformate group is critical for its successful use in synthesis. The primary degradation pathways involve reaction with water (hydrolysis) to form the corresponding alcohol, carbon dioxide, and hydrochloric acid, or reaction with other nucleophiles.

This guide will provide you with the necessary information to mitigate these degradation pathways and ensure the integrity of your oxolan-3-ylmethylchloroformate solutions.

Troubleshooting Guide